N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide is a chemical compound that features a unique combination of functional groups, including a nitrofuran ring, a cyanomethyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with cyanomethyl cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation states, potentially leading to the formation of reactive intermediates.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogenation catalysts.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(cyanomethyl)-N-cyclopropyl-5-aminofuran-2-carboxamide, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide involves its interaction with molecular targets in biological systems. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: This compound also features a cyanomethyl group and has been studied for its ability to induce systemic acquired resistance in plants.
N-(cyanomethyl)-N-phenyl-5-nitrofuran-2-carboxamide: Similar to the target compound but with a phenyl group instead of a cyclopropyl group, affecting its chemical and biological properties.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c11-5-6-12(7-1-2-7)10(14)8-3-4-9(17-8)13(15)16/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALRYLNROLGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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